molecular formula C28H25NO3 B11115192 2-(2,3-dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

2-(2,3-dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11115192
M. Wt: 423.5 g/mol
InChI Key: ACZDMZXUXRUYPL-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves multiple steps. One common method starts with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride . This intermediate is then reacted with 2-amino-2-methyl-1-propanol in the presence of dichloromethane to form an amido alcohol . The final step involves cyclization using thionyl chloride to yield the desired benzoxazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,3-dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine apart is its unique benzoxazine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H25NO3

Molecular Weight

423.5 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C28H25NO3/c1-30-25-19-11-16-22(26(25)31-2)27-29-24-18-10-9-17-23(24)28(32-27,20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-19,27,29H,1-2H3

InChI Key

ACZDMZXUXRUYPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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